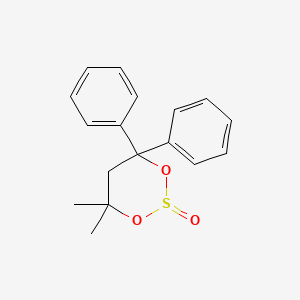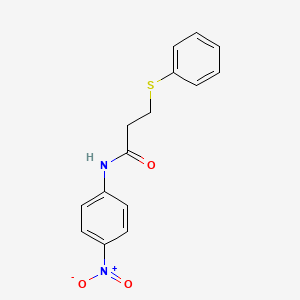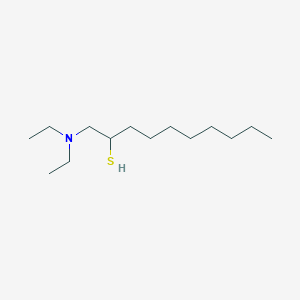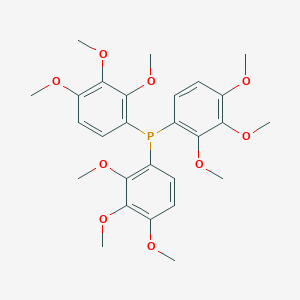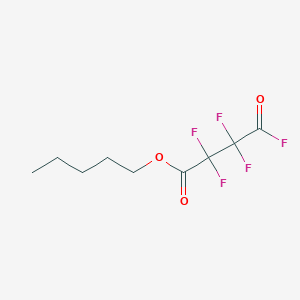![molecular formula C23H29NO4 B14360843 2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid CAS No. 92814-50-1](/img/structure/B14360843.png)
2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid is an organic compound with a complex structure It features a benzoyl group attached to a benzoic acid moiety, with a butyl(3-methylbutyl)amino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid typically involves multiple steps:
Formation of the Benzoyl Intermediate: The initial step involves the formation of the benzoyl intermediate through a Friedel-Crafts acylation reaction.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where the butyl(3-methylbutyl)amine reacts with the benzoyl intermediate.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid Derivatives: Compounds like 3-amino-2-methylbutyl benzoate and 3-methylbutyl 2-methylbutanoate share structural similarities.
Amino Acid Derivatives: Compounds with similar amino group substitutions.
Uniqueness
2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
92814-50-1 |
|---|---|
Molecular Formula |
C23H29NO4 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-[4-[butyl(3-methylbutyl)amino]-2-hydroxybenzoyl]benzoic acid |
InChI |
InChI=1S/C23H29NO4/c1-4-5-13-24(14-12-16(2)3)17-10-11-20(21(25)15-17)22(26)18-8-6-7-9-19(18)23(27)28/h6-11,15-16,25H,4-5,12-14H2,1-3H3,(H,27,28) |
InChI Key |
OKCYWKKFVIYFHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCC(C)C)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dioxolo[4,5-g]isoquinoline, 7,8-dihydro-7-methyl-](/img/structure/B14360763.png)

![3-[(2-Methoxyphenyl)(phenyl)methyl]pentanedinitrile](/img/structure/B14360776.png)
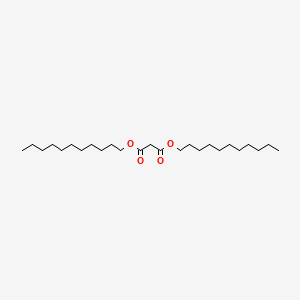
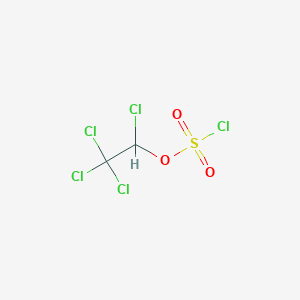

![Methyl 2-[4-(methylsulfanyl)phenoxy]propanoate](/img/structure/B14360797.png)
